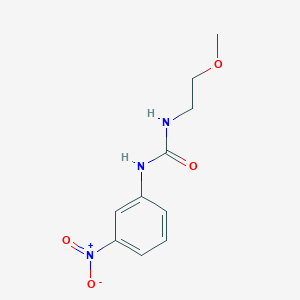

1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea

説明

The exact mass of the compound N-(2-methoxyethyl)-N'-(3-nitrophenyl)urea is 239.09060590 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(2-methoxyethyl)-3-(3-nitrophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c1-17-6-5-11-10(14)12-8-3-2-4-9(7-8)13(15)16/h2-4,7H,5-6H2,1H3,(H2,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXNXIYSFRLXJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Scaffold: A Deep Dive into 1,3-Disubstituted Ureas in Medicinal Chemistry

In the landscape of modern drug discovery, the 1,3-disubstituted urea motif stands as a testament to the power of a simple, yet remarkably versatile, chemical scaffold. Its prevalence in a wide array of clinically approved therapeutics and investigational agents underscores its significance for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive exploration of 1,3-disubstituted urea compounds, delving into their synthesis, multifaceted biological activities, and the intricate structure-activity relationships that govern their therapeutic potential. From their well-established role as potent enzyme inhibitors to their emerging applications against a spectrum of diseases, this guide offers field-proven insights and detailed methodologies to empower the next generation of drug discovery.

The Chemistry of a Privileged Scaffold: Synthesizing 1,3-Disubstituted Ureas

The synthetic accessibility of 1,3-disubstituted ureas is a key factor contributing to their widespread use in medicinal chemistry. A variety of reliable methods exist for their preparation, allowing for the facile introduction of diverse substituents to fine-tune their physicochemical and pharmacological properties.

The Isocyanate Route: A Cornerstone of Urea Synthesis

The most common and direct approach to unsymmetrical 1,3-disubstituted ureas involves the reaction of an isocyanate with a primary or secondary amine. Symmetrical ureas can be synthesized by reacting a primary amine with a phosgene equivalent, such as triphosgene, to generate an isocyanate in situ, which then reacts with a second equivalent of the amine.[1]

Experimental Protocol: Synthesis of a Generic Unsymmetrical 1,3-Disubstituted Urea

-

Reaction Setup: To a solution of the primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add the desired isocyanate (1.0 equivalent) dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Alternative Synthetic Strategies

While the isocyanate route is prevalent, other methods offer advantages in specific contexts, such as avoiding the handling of hazardous isocyanates. One such method involves the reaction of an amine with a carbamate derivative, often in the presence of a coupling agent.[2] Another approach utilizes the reaction of two amines with a carbonyl source like N,N'-carbonyldiimidazole (CDI).

A Tale of Two Targets: Kinase and Soluble Epoxide Hydrolase Inhibition

The therapeutic impact of 1,3-disubstituted ureas is most prominently demonstrated through their potent inhibition of two key enzyme classes: protein kinases and soluble epoxide hydrolase (sEH).

Taming the Kinome: Urea-Based Kinase Inhibitors

Protein kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer. The 1,3-disubstituted urea moiety has proven to be a highly effective pharmacophore for the design of kinase inhibitors.[3]

The efficacy of urea-based kinase inhibitors stems from the ability of the urea linkage to form a crucial bidentate hydrogen bond with the "hinge" region of the kinase ATP-binding pocket.[4][5] This interaction mimics the hydrogen bonding pattern of the adenine portion of ATP, effectively competing with the natural substrate. The two N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor, further anchoring the inhibitor in the active site.

A critical signaling cascade often hijacked in cancer is the RAS-RAF-MEK-ERK pathway.[6] Several successful 1,3-disubstituted urea-based kinase inhibitors, such as Sorafenib, target key components of this pathway, most notably the RAF kinases.[7][8]

The potency and selectivity of urea-based kinase inhibitors are heavily influenced by the nature of the substituents at the N-1 and N-3 positions.

| Position | Substituent Type | General Observation | Example | Reference |

| N-1 (Aryl) | Substituted Phenyl, Pyridyl | Often interacts with the "gatekeeper" residue and contributes to selectivity. Electron-withdrawing groups can enhance activity. | Sorafenib (p-chlorophenyl) | [7] |

| N-3 (Aryl/Heteroaryl) | Phenyl, Naphthyl, Thienyl | Occupies the hydrophobic pocket of the ATP-binding site. The size and electronics of this group are critical for potency. | Axitinib (indazole) | [9] |

| Linker/Side Chains | Varies | Can be modified to improve solubility, metabolic stability, and pharmacokinetic properties. | Regorafenib (fluorophenyl) | [10] |

Table 1: General Structure-Activity Relationships of 1,3-Disubstituted Urea Kinase Inhibitors.

Modulating Inflammation and Beyond: Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxy fatty acids (EETs) into their less active diol counterparts. Inhibition of sEH increases the levels of beneficial EETs, making it an attractive therapeutic target for a range of conditions including hypertension, inflammation, and pain.[11] 1,3-disubstituted ureas have emerged as a prominent class of potent sEH inhibitors.[12]

The urea moiety of these inhibitors is believed to mimic the transition state of the epoxide ring-opening reaction catalyzed by sEH. The carbonyl oxygen of the urea acts as a hydrogen bond acceptor, interacting with key tyrosine residues in the active site, while the N-H groups can form hydrogen bonds with other active site residues, leading to potent inhibition.

The SAR for sEH inhibitors is distinct from that of kinase inhibitors, highlighting the tunability of the 1,3-disubstituted urea scaffold.

| Position | Substituent Type | General Observation | Example | Reference |

| N-1 | Lipophilic groups (e.g., adamantyl, cyclohexyl) | Occupies a hydrophobic pocket in the sEH active site. Bulky, rigid groups are often preferred for high potency. | 1-Adamantyl-3-cyclohexylurea | [12] |

| N-3 | Alkyl, cycloalkyl, aryl | Can be varied to modulate potency and pharmacokinetic properties. Introduction of polar groups can improve solubility. | 1-(1-Adamantyl)-3-(4-morpholinophenyl)urea | [11] |

Table 2: General Structure-Activity Relationships of 1,3-Disubstituted Urea sEH Inhibitors.

Biological Evaluation: From Benchtop to Preclinical Assessment

The characterization of 1,3-disubstituted ureas as potential therapeutic agents requires a battery of in vitro and in vivo assays to determine their potency, selectivity, and pharmacological effects.

In Vitro Assays

A variety of assay formats are available to measure the inhibition of kinase activity. A common method is the LanthaScreen™ TR-FRET assay, which measures the phosphorylation of a substrate by the kinase of interest.[8]

Experimental Protocol: Generic TR-FRET Kinase Assay

-

Reaction Setup: In a 384-well plate, combine the kinase, a fluorescently labeled substrate, and ATP in a suitable kinase buffer.

-

Inhibitor Addition: Add serial dilutions of the 1,3-disubstituted urea compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

-

Data Acquisition: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader. The ratio of the acceptor and donor fluorescence is proportional to the extent of substrate phosphorylation.

-

Data Analysis: Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.[1][13]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the 1,3-disubstituted urea compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Clinical Significance and Future Perspectives

The clinical success of 1,3-disubstituted urea-based drugs, such as the multi-kinase inhibitors Sorafenib (Nexavar®) and Regorafenib (Stivarga®) for the treatment of various cancers, validates the therapeutic potential of this scaffold.[7][8][10] Ongoing research continues to explore new applications for this versatile class of compounds, including their use as antiviral, antibacterial, and anti-inflammatory agents.

The future of 1,3-disubstituted ureas in medicinal chemistry is bright. The ease of their synthesis, coupled with the ability to fine-tune their properties through substituent modification, ensures their continued relevance in the quest for novel and effective therapies. As our understanding of disease biology deepens, the rational design of new generations of 1,3-disubstituted urea derivatives targeting novel and challenging biological targets will undoubtedly lead to the development of innovative medicines for a wide range of human ailments.

References

- Kim, I. H., Morisseau, C., Watanabe, T., & Hammock, B. D. (2004). Design, synthesis, and biological activity of 1,3-disubstituted ureas as potent inhibitors of the soluble epoxide hydrolase of increased water solubility. Journal of medicinal chemistry, 47(8), 2110–2122.

- Dumas, J. (2002). Protein kinase inhibitors from the urea class. Current opinion in drug discovery & development, 5(5), 718–727.

-

Facile synthesis, molecular docking, and biological screening of 1,3-disubstituted urea derivatives. (n.d.). Academia.edu. Retrieved from [Link]

- Lowinger, T. L., Riedl, B., Dumas, J., & Smith, R. A. (2002). Design and discovery of small molecules targeting Raf-1 kinase. Current pharmaceutical design, 8(25), 2269–2278.

- Zhu, H., & Hu, J. (2022). Hydrogen bonding of FDA-approved kinase drugs in the hinge region of protein kinases. IUCrJ, 9(Pt 3), 327–335.

- Patel, S. B., & Ghosh, I. (2002). Kinase inhibitors and the case for CH...O hydrogen bonds in protein-ligand binding. Proteins, 48(4), 571–576.

- Perveen, S., Hai, S. M. A., Khan, R. A., Khan, K. M., Afza, N., & Sarfaraz, T. B. (2006). Expeditious Method for Synthesis of Symmetrical 1,3-Disubstituted Ureas and Thioureas.

- Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., ... & Moore, M. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer research, 64(19), 7099–7109.

- Perveen, S., Hai, S. M. A., Khan, R. A., Khan, K. M., Afza, N., & Sarfaraz, T. B. (2003). Tertiary amines promoted synthesis of symmetrical 1,3-disubstituted ureas.

- Lee, J. T., & Al-Mefty, O. (1998). A novel assay for the measurement of Raf-1 kinase activity. Journal of immunological methods, 220(1-2), 27–36.

- Kim, I. H., Tsai, H. J., Nishi, K., Kasagami, T., Morisseau, C., & Hammock, B. D. (2010). 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties. Journal of medicinal chemistry, 53(15), 5640–5651.

- Watile, R. A., Bhanage, B. M., Fujita, S. I., & Arai, M. (2016). Synthesis of 1,3-Disubstituted Symmetrical/Unsymmetrical Ureas via Cs2CO3-Catalyzed Transamination of Ethylene Carbonate and Primary Amines. The Journal of organic chemistry, 81(11), 4785–4791.

- Zaytsev, A. V., Zaytseva, E. V., Galkina, I. V., Galkin, V. I., & Cherkasov, R. A. (2020). C—H···O hydrogen bonds in kinase-inhibitor interfaces. Bioorganic & medicinal chemistry, 28(20), 115714.

-

The binding conformation and hydrogen bonding interactions of compound... - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors - NIH. (n.d.). Retrieved from [Link]

-

Request PDF. (n.d.). Assay of Raf-1 activity. Retrieved from [Link]

-

Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - MDPI. (n.d.). Retrieved from [Link]

- 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf. (2023). International Journal of Molecular Sciences, 25(1), 226.

-

Synthesis and in vitro and in vivo evaluation of urea-based PSMA inhibitors with increased lipophilicity - PMC. (n.d.). Retrieved from [Link]

-

Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC - NIH. (n.d.). Retrieved from [Link]

-

Summary of IC 50 values for uridine transport inhibition in yeast and cell lines … - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. A novel assay for the measurement of Raf-1 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinase inhibitors and the case for CH...O hydrogen bonds in protein-ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. C—H· · ·O hydrogen bonds in kinase-inhibitor interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Therapeutic Potential of 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea for Hypertension

The following technical guide details the therapeutic potential, mechanism of action, and experimental framework for 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea , a rationally designed inhibitor of soluble Epoxide Hydrolase (sEH) targeting hypertension.

Executive Summary

1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea represents a specific class of 1,3-disubstituted urea inhibitors targeting the soluble Epoxide Hydrolase (sEH) enzyme. By blocking the catalytic hydrolysis of epoxyeicosatrienoic acids (EETs) into their less active diols (DHETs), this compound stabilizes endogenous vasodilators and anti-inflammatory mediators.

This guide analyzes the compound’s pharmacophore, which combines a lipophilic aryl group (3-nitrophenyl) for high-affinity binding with a polar alkyl tail (2-methoxyethyl) to improve bioavailability—a critical evolution from early-generation, highly lipophilic sEH inhibitors like DCU and AUDA.

Chemical Identity & Pharmacophore Analysis[1]

Structural Logic & SAR (Structure-Activity Relationship)

The efficacy of 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea is driven by three distinct structural domains, each serving a specific pharmacological function:

| Structural Domain | Chemical Moiety | Mechanistic Function |

| Primary Pharmacophore | Urea Group (-NH-CO-NH-) | Catalytic Inhibition: Mimics the transition state of epoxide hydrolysis. The urea protons form hydrogen bonds with Asp335 in the sEH active site, effectively "locking" the enzyme. |

| Lipophilic Anchor | 3-Nitrophenyl Group | Potency Enhancer: The phenyl ring fits into the hydrophobic pocket of the enzyme. The nitro (-NO₂) group at the meta position is a strong electron-withdrawing group (EWG), increasing the acidity of the urea protons and strengthening the H-bond interaction with Asp335. |

| Solubilizing Tail | 2-Methoxyethyl Group | ADME Optimization: Unlike early adamantyl-based inhibitors (which suffered from poor solubility), the ether linkage in the methoxyethyl chain introduces polarity, improving water solubility and oral bioavailability without sacrificing binding affinity. |

Mechanism of Action: The sEH-EETs Axis

Hypertension is often driven by endothelial dysfunction and renal inflammation. The therapeutic strategy relies on preserving Epoxyeicosatrienoic Acids (EETs) , which are cytochrome P450 metabolites of arachidonic acid.

-

Physiological Role of EETs: Potent vasodilators (hyperpolarize smooth muscle cells via

channels) and anti-inflammatory agents (inhibit NF- -

Pathology: In hypertension, sEH rapidly hydrolyzes EETs into Dihydroxyeicosatrienoic acids (DHETs), which are biologically inert or pro-inflammatory.

-

Therapeutic Action: 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea inhibits sEH, elevating EET levels, lowering vascular resistance, and promoting natriuresis.

Figure 1: Mechanism of Action. The inhibitor blocks sEH, preventing the degradation of vasodilatory EETs, thereby reducing blood pressure.

Preclinical Efficacy & Experimental Protocols

Synthesis Protocol

To ensure high purity for biological testing, the compound is synthesized via the reaction of an isocyanate with an amine. This method avoids complex purification steps.

Reaction: 3-Nitrophenyl isocyanate + 2-Methoxyethylamine

Step-by-Step Methodology:

-

Preparation: Dissolve 3-nitrophenyl isocyanate (1.0 eq) in anhydrous THF (Tetrahydrofuran) under an inert atmosphere (

). -

Addition: Add 2-methoxyethylamine (1.1 eq) dropwise at

to control the exotherm. -

Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (1:1).

-

Workup: Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the solid residue from ethanol/water or purify via flash column chromatography.

-

Validation: Confirm structure via

-NMR (DMSO-

In Vitro sEH Inhibition Assay (Fluorescent)

This assay determines the

Protocol:

-

Enzyme Prep: Dilute recombinant human or murine sEH (approx. 1 nM final) in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA.

-

Inhibitor Incubation: Add the inhibitor (dissolved in DMSO) at varying concentrations (

to -

Substrate Addition: Add the fluorescent substrate (e.g., PHOME) at

concentration (approx. 50 -

Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10–30 minutes.

-

Analysis: Calculate the slope of hydrolysis. Plot % Inhibition vs. Log[Inhibitor] to derive

.

In Vivo Hypertension Model (SHR)

Objective: Evaluate the antihypertensive effect in Spontaneously Hypertensive Rats (SHR).

| Parameter | Specification |

| Animal Model | Male SHR rats (12–14 weeks old), baseline SBP > 150 mmHg. |

| Dosing | Oral gavage (PO) or drinking water. Dose: 10–30 mg/kg/day. |

| Vehicle | PEG400 or 2-Hydroxypropyl- |

| Monitoring | Telemetry or Tail-Cuff Plethysmography. Measure SBP, DBP, and HR daily for 14 days. |

| Biomarkers | Plasma/Urine EETs:DHETs ratio (measured via LC-MS/MS). An increase indicates effective target engagement. |

Challenges & Future Directions

While 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea addresses the solubility issues of early sEH inhibitors, challenges remain for clinical translation:

-

Metabolic Stability: The methoxyethyl chain is susceptible to O-dealkylation by CYP450s. Future analogs may require fluorination (e.g., trifluoromethoxy) to block metabolic soft spots.

-

Target Selectivity: Ensuring specificity against microsomal Epoxide Hydrolase (mEH) is critical, although urea-based inhibitors generally show high selectivity for sEH.

-

PK/PD Disconnect: sEH inhibitors often show efficacy (BP lowering) that outlasts their plasma half-life, likely due to slow dissociation from the enzyme (tight-binding inhibition) or tissue accumulation.

Figure 2: Experimental Workflow for Validating sEH Inhibitors.

References

-

Morisseau, C., & Hammock, B. D. (2005). "Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles." Annual Review of Pharmacology and Toxicology. Link

-

Imig, J. D., & Hammock, B. D. (2009). "Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases." Nature Reviews Drug Discovery. Link

-

Shen, H. C., & Hammock, B. D. (2012). "Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications." Journal of Medicinal Chemistry. Link

-

Hwang, S. H., et al. (2007). "Synthesis and Structure-Activity Relationship of Urea-Based Soluble Epoxide Hydrolase Inhibitors." Journal of Medicinal Chemistry. Link

-

Sigma-Aldrich. "1-(2-Methoxyethyl)-3-(4-nitrophenyl)urea Product Information." Sigma-Aldrich Catalog. Link(Note: Reference for structural analog and availability).

Synthesis protocol for 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea from isocyanates

Application Note: Precision Synthesis of 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea

Abstract

This application note details a robust, scalable protocol for the synthesis of 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea via the nucleophilic addition of 2-methoxyethylamine to 3-nitrophenyl isocyanate. This unsymmetrical urea scaffold is a critical pharmacophore in medicinal chemistry, often serving as a soluble epoxide hydrolase (sEH) inhibitor or a kinase inhibitor motif. The protocol leverages the high electrophilicity of the nitrophenyl isocyanate to drive rapid, quantitative conversion under mild, anhydrous conditions. Emphasis is placed on reaction kinetics, impurity control (specifically the suppression of symmetric urea formation), and self-validating purification steps.

Chemical Background & Mechanism

The synthesis relies on the direct nucleophilic attack of the primary amine lone pair onto the isocyanate carbon.

-

Electrophile: 3-Nitrophenyl isocyanate. The nitro group at the meta position is strongly electron-withdrawing (Inductive effect,

), significantly increasing the electrophilicity of the isocyanate carbon compared to phenyl isocyanate. -

Nucleophile: 2-Methoxyethylamine. An unhindered primary aliphatic amine, exhibiting high nucleophilicity.

-

Thermodynamics: The formation of the urea linkage is highly exothermic and effectively irreversible under standard conditions.

Key Mechanistic Pathway: The reaction proceeds through a concerted addition-proton transfer mechanism (or a short-lived zwitterionic intermediate), resulting in the stable urea bond.

Figure 1: Mechanistic pathway for urea formation via isocyanate-amine coupling.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |

| 3-Nitrophenyl isocyanate | 164.12 | 1.00 | Solid | Electrophile (Limiting Reagent) |

| 2-Methoxyethylamine | 75.11 | 1.05 | 0.865 | Nucleophile |

| Dichloromethane (DCM) | 84.93 | N/A | 1.325 | Solvent (Anhydrous) |

| Hexane/Heptane | - | N/A | - | Anti-solvent (Precipitation) |

Safety Note: Isocyanates are potent sensitizers and lachrymators. Amines are corrosive. All operations must be performed in a functioning fume hood.

Step-by-Step Methodology

Step 1: System Preparation (Anhydrous Environment)

-

Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Cap with a rubber septum and flush with Nitrogen (

) or Argon for 10 minutes. -

Rationale: Isocyanates react with atmospheric moisture to form unstable carbamic acids, which decarboxylate to amines. These amines then react with the remaining isocyanate to form symmetric urea impurities (1,3-bis(3-nitrophenyl)urea), which are notoriously difficult to separate.

Step 2: Solubilization

-

Charge the RBF with 3-Nitrophenyl isocyanate (1.64 g, 10.0 mmol).

-

Add anhydrous DCM (20 mL) via syringe. Stir until fully dissolved.

-

Cool the solution to

using an ice/water bath. -

Insight: The electron-withdrawing nitro group makes the isocyanate highly reactive; cooling prevents uncontrolled exotherms and minimizes side reactions.

Step 3: Nucleophilic Addition

-

Prepare a solution of 2-Methoxyethylamine (0.79 g, 915

L, 10.5 mmol, 1.05 equiv) in anhydrous DCM (5 mL). -

Add the amine solution dropwise to the isocyanate solution over 10–15 minutes.

-

Observation: A white precipitate typically begins to form within minutes, indicating product formation (urea derivatives are often less soluble in DCM than the starting materials).

Step 4: Reaction Monitoring

-

Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

-

Self-Validating Check (TLC/IR):

-

TLC: Check consumption of isocyanate (High

in Hexane/EtOAc) and appearance of a polar urea spot. -

FT-IR (Process Analytical Technology): Monitor the disappearance of the strong isocyanate peak at

. Complete disappearance confirms reaction completion.

-

Step 5: Workup & Purification

-

Scenario A (Precipitate formed): Filter the white solid using a sintered glass funnel. Wash the cake with cold DCM (

) followed by Hexane ( -

Scenario B (No precipitate/Soluble Product):

-

Concentrate the reaction mixture to

5 mL volume. -

Slowly add Hexane (20–30 mL) with vigorous stirring to induce crystallization.

-

Filter and wash as above.

-

-

Drying: Dry the solid under high vacuum for 4 hours to remove trace solvent.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of the target urea.

Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following data profile should be matched:

-

Physical State: White to off-white powder.

-

NMR (400 MHz, DMSO-

- ppm (s, 1H, Ar-NH -CO).

- ppm (t, 1H, Ar-H, C2 position).

- ppm (d, 1H, Ar-H).

- ppm (d, 1H, Ar-H).

- ppm (t, 1H, Ar-H).

- ppm (t, 1H, Alkyl-NH -CO).

-

ppm (t, 2H, -CH

-

ppm (s, 3H, -OCH

-

ppm (q, 2H, -NH-CH

-

IR Spectrum:

-

: 3350 cm

-

Critical: Absence of peak at 2270 cm

(Isocyanate).

-

: 3350 cm

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Product too soluble in DCM. | Add Hexane or Diethyl Ether to force precipitation. |

| Symmetric Urea Impurity | Moisture ingress hydrolyzed isocyanate. | Ensure glassware is flame-dried; use fresh anhydrous DCM. |

| Sticky/Oily Product | Trapped solvent or impurities. | Triturate with cold Ether/Hexane; sonicate to induce crystallization. |

References

-

General Urea Synthesis: Common Organic Chemistry. "Urea Formation - Common Conditions: Amine + Isocyanate." Available at: [Link] (Accessed Oct 2023).

-

Isocyanate Reactivity: Ozaki, S. "Recent Advances in Isocyanate Chemistry." Chemical Reviews, 1972, 72(5), 457–496.

- Synthesis of Unsymmetrical Ureas: Beneš, L. et al. "Study of the synthesis and biological activity of some 1,3-disubstituted ureas.

-

Reaction Protocol Validation: Representative protocol adapted from: Journal of Medicinal Chemistry methodologies for sEH inhibitors (e.g., syntheses involving 1-adamantyl-3-phenylurea analogs). See: Morisseau, C., et al. "Potent urea and carbamate inhibitors of soluble epoxide hydrolases." Prostaglandins & Other Lipid Mediators, 2002.

Preparation of 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea stock solutions for in vitro assays

Application Note: Precision Preparation of 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea Stock Solutions for In Vitro Assays

Abstract & Scope

This technical guide provides a rigorous protocol for the solubilization, storage, and handling of 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea , a lipophilic urea derivative often utilized as a chemical probe in signaling pathway analysis or enzyme inhibition assays (e.g., soluble epoxide hydrolase or kinase modulation).

Due to the presence of the nitrophenyl group and the urea linkage , this compound exhibits specific physicochemical challenges: poor aqueous solubility, potential light sensitivity, and a tendency to precipitate upon rapid dilution into aqueous media ("crashing out"). This guide establishes a self-validating workflow to ensure consistent molarity and biological activity across experimental replicates.

Physicochemical Profile & Solubility Logic

Before handling, one must understand the compound's properties to select the correct solvent system.[1]

| Property | Value / Characteristic | Implication for Protocol |

| Compound Name | 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea | Target Analyte |

| Molecular Formula | C₁₀H₁₃N₃O₄ | Basis for Molarity Calculation |

| Molecular Weight | 239.23 g/mol | Use this exact value for weighing |

| Predicted LogP | ~1.1 – 1.8 (Lipophilic) | Hydrophobic; requires organic co-solvent |

| Solubility (Water) | Low (< 1 mg/mL) | Do not dissolve directly in media/buffer |

| Solubility (DMSO) | High (> 50 mM) | Preferred Solvent for Primary Stock |

| Stability | Urea linkage is hydrolytically stable at neutral pH but sensitive to extreme heat/pH.[2] | Avoid autoclaving; use sterile filtration. |

Expert Insight: The 3-nitrophenyl moiety introduces electron-withdrawing character, potentially increasing the acidity of the urea protons, but also increasing potential photoreactivity. Amber vials are mandatory.

Protocol 1: Preparation of Primary Stock Solution (50 mM)

Objective: Create a stable, high-concentration master stock in 100% Dimethyl Sulfoxide (DMSO).

Materials:

-

Compound: 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea (Solid).

-

Solvent: Anhydrous DMSO (≥99.9%, cell culture grade). Note: Avoid ethanol due to higher evaporation rates and potential cytotoxicity at higher volumes.

-

Container: Amber glass vial with PTFE-lined cap (to prevent plasticizer leaching).

Step-by-Step Methodology:

-

Calculations (The "Self-Validating" Check):

-

Target Concentration: 50 mM (50 mmol/L).

-

Target Volume: 1.0 mL .

-

Required Mass =

- or 11.96 mg .

-

-

Weighing:

-

Weigh approximately 12 mg of solid into the amber vial. Record the exact mass (e.g., 12.4 mg).

-

Correction: Do not try to hit 11.96 mg exactly. Weigh the solid first, then adjust the DMSO volume.

-

-

Volume Adjustment (Gravimetric Addition):

-

Calculate the required DMSO volume based on the exact mass weighed.

-

Example: If you weighed 12.4 mg :

-

Pipette the calculated volume of DMSO into the vial.

-

-

Dissolution:

-

Vortex vigorously for 30 seconds.

-

Visual QC: Hold the vial against a light source. The solution must be completely clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

-

Caution: Do not exceed 40°C to prevent thermal degradation of the nitro group.

-

Protocol 2: Serial Dilution & Working Solutions

The Critical Failure Point: Direct addition of high-concentration DMSO stock into cell culture media often causes the compound to precipitate into invisible micro-crystals, leading to false negatives (loss of potency) or false positives (crystal toxicity).

The Solution: Use an Intermediate Dilution Step (The "Solvent Shift" Method).

Workflow Diagram (Graphviz/DOT)

Caption: Two-step dilution strategy minimizes precipitation risk by stepping down solvent concentration gradually.

Procedure:

-

Prepare Intermediate Stock (100x of Final):

-

Dilute the 50 mM Primary Stock 1:10 into DMSO first (to make 5 mM), then dilute that into media? NO.

-

Correct Path: Keep the compound solubilized.[1] Prepare a 500 µM working solution by diluting the 50 mM stock 1:100 into cell culture media (pre-warmed).

-

Note: This results in 1% DMSO. Vortex immediately. Watch for turbidity (precipitation). If turbid, the compound is not soluble at 500 µM in media. Reduce to 100 µM.

-

-

Final Application:

-

Add the Intermediate Stock to your cell wells.

-

Example: Add 10 µL of 500 µM Intermediate to 990 µL of media in the well.

-

Final Concentration: 5 µM.

-

Final DMSO: 0.01% (Safe for most cells).

-

Quality Control & Storage

| Parameter | Specification | Validation Method |

| Storage Temperature | -20°C or -80°C | Monitor freezer logs. |

| Container | Amber Glass | Protects nitro group from photodegradation. |

| Freeze/Thaw Cycles | Max 5 cycles | Mark vial after each thaw. Discard after 5. |

| Precipitation Check | No visible crystals | Nephelometry or Absorbance @ 600nm (should be near 0). |

Troubleshooting:

-

Issue: Compound precipitates upon adding to media.[3]

-

Fix: Increase the DMSO concentration in the intermediate step, or use a carrier protein (e.g., 0.1% BSA) in the media to sequester the lipophilic urea and keep it in solution.

References

-

PubChem. Compound Summary: 1-(2-Methoxyethyl)-3-(4-nitrophenyl)urea (Analog Reference). National Library of Medicine. Accessed Oct 2023.

-

Emulate Bio. Protocol for Compound Treatment Solution Preparation. (General guidelines for lipophilic compound handling in microfluidics).

- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Source for solubility logic of phenylureas).

-

Sigma-Aldrich. Dimethyl Sulfoxide (DMSO) Physical Properties & Compatibility.

Sources

Technical Application Note: In Vivo Administration of 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea

[1]

Executive Summary & Compound Profile

1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea is a synthetic 1,3-disubstituted urea derivative.[1] Structurally, it belongs to a class of potent soluble epoxide hydrolase (sEH) inhibitors.[1][2] The inclusion of the ether functionality (2-methoxyethyl) is a medicinal chemistry strategy designed to improve water solubility and metabolic stability compared to earlier lipophilic adamantyl- or cyclohexyl-urea generations (e.g., AUDA, DCU).[1]

Mechanism of Action: The compound inhibits the sEH enzyme (Ephx2), preventing the hydrolysis of anti-inflammatory epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their corresponding diols.[1][3] This mechanism is critical in models of hypertension, neuroinflammation, and neuropathic pain.[1]

Physicochemical Challenges

Despite the polar methoxyethyl tail, the nitrophenyl-urea core imparts high crystal lattice energy and lipophilicity (LogP ~1.5–2.5 estimated).[1]

Formulation Strategies

Critical Warning: Do not use pure saline or PBS.[1] The compound will precipitate, causing erratic absorption and potential peritonitis (IP) or embolism (IV).[1]

Decision Matrix: Vehicle Selection

The following decision tree outlines the optimal vehicle based on the administration route and study duration.

Figure 1: Vehicle selection logic based on study duration and route.[1]

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) – Recommended

This is the "Gold Standard" for urea-based sEH inhibitors.[1] It encapsulates the lipophilic urea core, preventing precipitation and protecting the nitro group from rapid gut reduction.[1]

-

Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile water.[1]

-

Dissolution: Add the specific amount of 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea (target conc: 1–5 mg/mL).

-

Sonication: Sonicate at 40°C for 30–60 minutes until the solution is clear.

-

Sterilization: Filter through a 0.22 µm PVDF filter.[1]

-

Storage: Stable at 4°C for 1 week.

Protocol B: PEG/DMSO Co-solvent (Acute IP/SC only)

Use this only if cyclodextrin is unavailable or for terminal acute experiments.[1]

Administration Routes & Protocols

Route 1: Intraperitoneal (IP) Injection

Best for: Acute pharmacodynamic models (e.g., LPS-induced inflammation).[1]

-

Dose Range: 1 – 10 mg/kg.[1]

-

Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).[1]

-

Procedure:

-

PK Profile:

typically 15–30 mins.[1] Bioavailability (

Route 2: Oral Gavage (PO)

Best for: Chronic efficacy studies (e.g., AngII-induced hypertension).[1]

-

Dose Range: 3 – 30 mg/kg.[1]

-

Vehicle: 20% HP-β-CD (Protocol A) or Vegetable Oil (if compound is highly lipophilic).[1]

-

Procedure:

-

Use a flexible plastic gavage needle (FTP-20-38) to minimize esophageal trauma.[1]

-

Ensure the mouse is conscious and the head is aligned with the esophagus.[1]

-

Critical Step: Fasting mice for 4 hours prior to dosing can reduce variability caused by food effects, though sEH inhibitors often absorb better with lipids.[1]

-

-

PK Profile:

1–2 hours. Watch for the "Nitro-reduction" effect (first-pass metabolism reduces the nitro group to an amine, potentially inactivating the inhibitor).[1]

Route 3: Subcutaneous (SC) / Osmotic Minipump

Best for: Steady-state inhibition without stress from repeated handling.[1]

Pharmacokinetic Validation Workflow

To ensure the compound is engaging the target, you must validate exposure levels.[1]

Quantitative Data Summary (Estimated)

Based on structural analogs (e.g., ether-ureas described by Kim et al., 2007)

| Parameter | IP Route | PO Route (Cyclodextrin) | PO Route (Suspension) |

| Tmax | 0.25 – 0.5 h | 1.0 – 2.0 h | 2.0 – 4.0 h |

| Cmax (10 mg/kg) | ~2000 – 4000 nM | ~1000 – 2500 nM | < 500 nM |

| Half-life (t1/2) | 2 – 4 h | 3 – 6 h | Variable |

| Bioavailability (F) | 100% (Reference) | 40 – 70% | < 20% |

PK/PD Workflow Diagram

Figure 2: Pharmacokinetic and Pharmacodynamic validation workflow.

Analytical Monitoring (LC-MS/MS)[1]

-

Transitions: Optimize MRM transitions for the parent mass (likely [M+H]+ or [M-H]-).

-

Biomarker: Measure the ratio of 14,15-EET to 14,15-DHET .

-

Effective Target Engagement: An increase in the EET/DHET ratio correlates with sEH inhibition.[1]

-

Safety & Toxicology

-

Hypotension: As sEH inhibitors are vasodilatory, monitor blood pressure if dosing >50 mg/kg.[1]

-

Precipitation: If using high-DMSO vehicles IP, observe for signs of peritonitis (hunched posture, rough coat).[1]

-

Metabolite Toxicity: The reduction of the nitro group yields an aniline derivative.[1] While generally safe in acute doses, chronic accumulation of aniline derivatives can be hepatotoxic.[1] Perform ALT/AST assays for studies >14 days.

References

-

Hammock, B. D., et al. (2007).[1] 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties.[1][2] Journal of Medicinal Chemistry.[1][2]

-

Morisseau, C., & Hammock, B. D. (2005).[1] Impact of Soluble Epoxide Hydrolase Inhibition on Cardiovascular Health.[1][4] Annual Review of Pharmacology and Toxicology.[1]

-

Shen, H. C. (2010).[1] Soluble Epoxide Hydrolase Inhibitors: A Patent Review. Expert Opinion on Therapeutic Patents.[1]

-

Liu, J. Y., et al. (2009).[1] Inhibition of Soluble Epoxide Hydrolase Enhances the Anti-Inflammatory Effects of Aspirin.[1] PNAS.[1] [1]

Sources

- 1. (4-Nitrophenyl)urea | C7H7N3O3 | CID 313520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-disubstituted ureas functionalized with ether groups are potent inhibitors of the soluble epoxide hydrolase with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Soluble Epoxide Hydrolase Inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, Ameliorates Experimental Autoimmune Encephalomyelitis [mdpi.com]

- 4. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

HPLC method development for detecting 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea

Abstract

This Application Note details the systematic development of a High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea . As a structural analog to various phenylurea herbicides and soluble epoxide hydrolase (sEH) inhibitors, this compound presents specific chromatographic challenges, including moderate polarity and potential hydrolytic instability. This guide moves beyond template-based instructions, offering a first-principles approach to method development, optimization, and validation, ensuring compliance with ICH Q2(R1) standards.

Physicochemical Profile & Mechanistic Strategy[1]

Effective method development requires understanding the analyte's interaction with the stationary phase.

-

Compound Structure:

-

Hydrophobic Domain: 3-Nitrophenyl ring (provides π-π interaction with C18).

-

Polar Domain: Urea linkage (-NH-CO-NH-) and Methoxyethyl tail.

-

Chromophore: The nitro group (-NO2) conjugated with the phenyl ring provides strong UV absorption, typically bathochromically shifting the benzene

to the 240–280 nm region.

-

-

Solubility: Moderate solubility in water; highly soluble in acetonitrile (ACN) and methanol (MeOH).

-

pKa: The urea protons are weakly acidic (pKa ~13-14), meaning the molecule remains neutral across the standard HPLC pH range (2–8).

Strategic Implications

-

Column Selection: A standard C18 (Octadecylsilane) column is sufficient due to the phenyl ring's hydrophobicity. A "Polar Embedded" or "Aqueous Stable" C18 is recommended to prevent phase collapse if high aqueous content is needed to retain the polar methoxyethyl tail.

-

Mobile Phase: Acidified water is required not for ionization control (as the molecule is neutral), but to suppress silanol activity on the column, ensuring sharp peak shapes.

-

Detection: UV-Vis Diode Array Detection (DAD) is critical during development to identify the absorption maximum (

) specific to the meta-nitro substitution.

Experimental Protocol: Method Development Lifecycle

Phase 1: Instrument Setup & Preparation

-

HPLC System: Quaternary or Binary Gradient System (e.g., Agilent 1260/1290, Waters Alliance).

-

Detector: DAD/PDA (Scanning 190–400 nm).

-

Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Note: Acetonitrile is preferred over methanol for lower backpressure and sharper peaks for nitro-aromatics.

-

Phase 2: The "Scouting" Gradient (Screening)

Do not start with an isocratic method. Use a wide gradient to assess retention behavior and elution of impurities.

Protocol:

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

-

Injection Volume: 5–10 µL.

-

Gradient Profile:

-

0.0 min: 5% B

-

20.0 min: 95% B (Linear Ramp)

-

25.0 min: 95% B (Hold)

-

25.1 min: 5% B (Re-equilibration)

-

30.0 min: End

-

Data Analysis:

-

Inject a 100 µg/mL standard.

-

Extract chromatograms at 254 nm (general aromatic) and 270 nm (nitro-specific).

-

Success Metric: If the peak elutes between 8–15 minutes, the compound has ideal retention for C18. If it elutes < 5 mins, switch to a Phenyl-Hexyl column for better selectivity.

Phase 3: Method Optimization (The "Gold Standard")

Once the approximate elution %B is found (e.g., if it elutes at 12 min in the scout run, that corresponds to ~60% B), convert to a focused gradient or isocratic method for routine analysis.

Optimized Parameters:

-

Mobile Phase A: 10 mM Ammonium Formate (pH 3.5) – Improves peak symmetry over simple formic acid.

-

Mobile Phase B: Acetonitrile.[1]

-

Isocratic Mode (Recommended for QC): 40:60 (A:B).

-

Note: If impurities are present, use a shallow gradient: 30% B to 70% B over 15 minutes.

-

Phase 4: System Suitability & Validation

Every run must include a System Suitability Test (SST) standard.

| Parameter | Acceptance Criteria | Rationale |

| Retention Time (RT) | ± 0.1 min | Ensures pump stability. |

| Tailing Factor (T) | 0.8 < T < 1.5 | Urea derivatives can tail due to H-bonding; pH control is vital here. |

| Theoretical Plates (N) | > 5000 | Indicates column efficiency. |

| Resolution (Rs) | > 2.0 | Between the main peak and nearest impurity. |

Visualization: Method Development Logic

The following diagram illustrates the decision matrix for optimizing the separation of 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea based on peak topology.

Caption: Decision tree for optimizing retention and peak symmetry during phenylurea HPLC method development.

Troubleshooting & Critical Considerations

Peak Splitting (The "Urea" Problem)

Urea derivatives can exhibit conformers (rotamers) or degrade.

-

Symptom: Doublet peak or shoulder.

-

Root Cause: Restricted rotation around the amide bond or hydrolysis to 3-nitroaniline.

-

Solution: Increase column temperature to 40°C or 45°C to coalesce rotamers. If degradation is suspected, check the presence of 3-nitroaniline (elutes earlier) by injecting a pure standard of the amine.

Detection Sensitivity

The meta-nitro group is less conjugated than para-nitro, potentially lowering UV intensity.

-

Recommendation: If sensitivity at 254 nm is low, use the DAD to extract the spectrum. Nitro-aromatics often have a secondary, intense band around 210–220 nm . However, ensure your solvents (ACN/Water) are UV-transparent at this range.

Sample Diluent

-

Do not dissolve solely in 100% Acetonitrile. This causes "solvent effect" (peak broadening) when injecting onto a high-aqueous initial gradient.

-

Protocol: Dissolve stock in ACN, then dilute to 50:50 ACN:Water for the final injection vial.

References

-

United States Environmental Protection Agency (EPA). (1992). Method 532: Determination of Phenylurea Compounds in Drinking Water by High Performance Liquid Chromatography with UV Detection. Link

-

Sigma-Aldrich. (n.d.). 1-(2-Methoxyethyl)-3-(4-nitrophenyl)urea Product Information. (Used for structural analog comparison). Link

-

International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

-

PubChem. (n.d.). 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea Compound Summary. Link

Sources

Technical Support Center: Formulation Strategies for 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea

Welcome to the technical support center for improving the water solubility of 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea formulations. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may face during your experiments.

Understanding the Challenge: Poor Water Solubility

1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea, like many urea-based compounds, exhibits limited solubility in water.[1] This characteristic can significantly hinder its development as a therapeutic agent, impacting dissolution rates, bioavailability, and formulation options.[2][3] The primary reason for this poor solubility lies in its molecular structure, which contains both hydrophobic (the nitrophenyl ring) and hydrophilic (the urea and methoxyethyl groups) moieties. In an aqueous environment, the energetic cost of disrupting the strong hydrogen bonding network of water to accommodate the hydrophobic portions of the molecule is unfavorable, leading to low solubility.

Troubleshooting & FAQs

This section is structured in a question-and-answer format to directly address common problems and provide scientifically grounded solutions.

Q1: My initial attempts to dissolve 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea in aqueous buffers have failed, even at low concentrations. What is the first-line approach to improve its solubility for preliminary in vitro screening?

A1: The most direct initial approach is the use of cosolvents.

Causality: Cosolvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[4][5][6] This reduction in polarity lowers the interfacial tension between the aqueous medium and the hydrophobic drug molecule, making it easier for the solute to be solvated.[5][7] For initial screening purposes, a simple cosolvent system can provide a quick and effective way to achieve the desired concentration without complex formulation development.

Recommended Cosolvents:

-

Ethanol

-

Propylene glycol (PG)

-

Polyethylene glycol 400 (PEG 400)

-

Dimethyl sulfoxide (DMSO)

Experimental Protocol: Determining Equilibrium Solubility in a Cosolvent System

-

Preparation of Cosolvent Stock Solutions: Prepare a series of aqueous solutions containing varying percentages of your chosen cosolvent (e.g., 10%, 20%, 30%, 40%, 50% v/v PEG 400 in deionized water).

-

Equilibration: Add an excess amount of 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea to a known volume of each cosolvent solution in separate vials. "Excess" means adding enough solid so that some remains undissolved after equilibration.

-

Shaking/Agitation: Tightly cap the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.[9]

-

Sampling and Analysis: Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

Data Presentation:

| Cosolvent System (v/v) | Equilibrium Solubility (mg/mL) at 25°C |

| Deionized Water | < 0.1 |

| 10% PEG 400 in Water | Experimental Value |

| 20% PEG 400 in Water | Experimental Value |

| 30% PEG 400 in Water | Experimental Value |

| 40% PEG 400 in Water | Experimental Value |

| 50% PEG 400 in Water | Experimental Value |

Note: The above table should be populated with your experimental data.

Workflow for Cosolvent Screening

Caption: Workflow for determining the optimal cosolvent system.

Q2: I need to develop a formulation for oral delivery. While cosolvents work in the lab, I'm concerned about their in vivo performance due to potential precipitation upon dilution in gastric fluids. What are more robust formulation strategies?

A2: For oral delivery, consider advanced formulation technologies such as solid dispersions, cyclodextrin complexation, or the use of surfactants.

These approaches aim to either create a more soluble form of the drug or to facilitate its dissolution and absorption in the gastrointestinal tract.

Causality: Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix at a molecular level.[10][11] This can lead to the formation of an amorphous solid, which has a higher energy state and thus greater apparent solubility and faster dissolution compared to the crystalline form.[10][12] The carrier also improves the wettability of the drug particles upon contact with aqueous fluids.[11][12]

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

-

Carrier Selection: Choose a suitable hydrophilic polymer such as polyvinylpyrrolidone (PVP K30), hydroxypropyl methylcellulose (HPMC), or a polyethylene glycol (PEG 6000).[12][13]

-

Solvent Selection: Identify a common volatile solvent that can dissolve both 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea and the chosen carrier (e.g., methanol, ethanol, or a mixture thereof).

-

Dissolution: Dissolve the drug and the carrier in the selected solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier weight ratio).

-

Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film of the solid dispersion on the inside of the flask.

-

Drying and Milling: Further dry the solid dispersion in a vacuum oven to remove any residual solvent. Gently scrape the dried material and mill it into a fine powder.

-

Characterization: Analyze the solid dispersion for amorphicity (using techniques like X-ray diffraction or differential scanning calorimetry) and determine its dissolution rate compared to the pure drug.

Mechanism of Solid Dispersion

Caption: Mechanism of solubility enhancement by solid dispersion.

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate poorly water-soluble molecules, like your compound, within their cavity, forming an inclusion complex.[16][17] This complex effectively masks the hydrophobic nature of the drug, presenting a hydrophilic exterior to the aqueous environment, thereby increasing its apparent solubility and dissolution rate.[14][18]

Experimental Protocol: Phase Solubility Study with Cyclodextrins

-

Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[17]

-

Preparation of CD Solutions: Prepare a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 0 to 50 mM).

-

Equilibration: Add an excess amount of 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea to each CD solution.

-

Shaking and Equilibration: Shake the mixtures at a constant temperature for 48-72 hours to ensure equilibrium.

-

Analysis: Centrifuge and filter the samples as described previously. Analyze the concentration of the dissolved drug in the supernatant.

-

Phase Solubility Diagram: Plot the concentration of the dissolved drug against the concentration of HP-β-CD. The shape of the curve will indicate the stoichiometry and stability of the inclusion complex.

Cyclodextrin Inclusion Complex Formation

Caption: Formation of a drug-cyclodextrin inclusion complex.

Causality: Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic drugs by forming micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[19][20][21] The hydrophobic drug partitions into the hydrophobic core of the micelles, while the hydrophilic shell of the micelles interacts with the surrounding water, effectively solubilizing the drug.[20][21]

Recommended Surfactants:

-

Polysorbate 80 (Tween® 80)

-

Sodium lauryl sulfate (SLS)

-

Cremophor® EL

Experimental Protocol: Surfactant Solubility Screening

-

Surfactant Solution Preparation: Prepare aqueous solutions of the chosen surfactant at concentrations both below and above its known CMC.

-

Solubility Determination: Follow the same procedure as the cosolvent solubility determination (A1) to measure the equilibrium solubility of your compound in each surfactant solution.

-

Data Analysis: Plot the solubility of the drug as a function of surfactant concentration. A significant increase in solubility is typically observed at concentrations above the CMC.

Surfactant Micelle Solubilization

Caption: Drug molecule encapsulated within a surfactant micelle.

Q3: My compound is intended for parenteral administration, and I need a sterile, injectable formulation. What are the key considerations and suitable approaches?

A3: For parenteral formulations, safety, sterility, and physiological compatibility are paramount. While cosolvents and cyclodextrins can be used, their concentrations must be carefully controlled to avoid toxicity. Nanoparticle engineering is an increasingly viable strategy.

Nanoparticle Engineering:

Causality: Reducing the particle size of a drug to the nanometer range dramatically increases its surface area-to-volume ratio.[22][23][24] According to the Noyes-Whitney equation, this increased surface area leads to a faster dissolution rate.[25] Nanoparticle formulations can be stabilized with surfactants or polymers to prevent aggregation and can be formulated as sterile suspensions.[22][26]

Experimental Protocol: High-Pressure Homogenization for Nanosuspension

-

Pre-milling: Create a coarse suspension of the drug in an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or lecithin).

-

High-Pressure Homogenization: Pass the coarse suspension through a high-pressure homogenizer for multiple cycles. The high shear forces and cavitation will break down the drug crystals into nanoparticles.

-

Particle Size Analysis: Monitor the particle size distribution using dynamic light scattering (DLS) until the desired size range (typically < 200 nm for intravenous injection) is achieved.

-

Sterilization: The final nanosuspension can be sterilized by filtration through a 0.22 µm filter if the particle size is sufficiently small, or by aseptic processing.

Nanoparticle Formulation Workflow

Caption: Workflow for creating a nanosuspension via high-pressure homogenization.

References

- Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Pharmaceutical Research, 24(10), 2241-2253.

- Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmaceutical Sciences, 99(8), 3207-3221.

-

Singh, A., Van den Mooter, G. (2016). Recent Advances in Solid Dispersion Technology for Efficient Delivery of Poorly Water-Soluble Drugs. Acta Pharmaceutica Sinica B, 6(1), 20-30. [Link]

-

dos Santos, M. M., de Almeida, F. B., & de Lima, G. G. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 26(16), 4849. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Nanomedicine & Nanotechnology, 3(5), 1000145. [Link]

-

Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2014). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 4(3). [Link]

-

Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of Pharmatech and Industrial Medicine, 11(2). [Link]

-

Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Varshitha, C. V. H., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate.[Link]

-

Wikipedia. (n.d.). Cosolvent. In Wikipedia. Retrieved February 12, 2026. [Link]

-

Kumar, S., & Singh, S. (2013). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. Journal of Applied Pharmaceutical Science, 3(5), 79-88. [Link]

-

Hu, J., Johnston, K. P., & Williams III, R. O. (2004). Nanoparticle engineering processes for enhancing the dissolution rates of poorly water soluble drugs. Drug development and industrial pharmacy, 30(3), 233-245. [Link]

-

Singh, M., Sharma, R., & Banerjee, U. C. (2002). Cyclodextrin complexes: Perspective from drug delivery and formulation. Journal of pharmaceutical and biomedical analysis, 30(2), 277-298. [Link]

-

Tran, T. H., & Tran, P. H. L. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics, 11(3), 132. [Link]

-

Popa, G., & Uivarosi, V. (2019). New chromatographic insights on drug: cyclodextrin inclusion complexes and their potential use in drug delivery. Journal of inclusion phenomena and macrocyclic chemistry, 94(3-4), 101-108. [Link]

-

Popa, G., Uivarosi, V., & Sarbu, I. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 14(11), 2465. [Link]

-

Doke, V. V., Kunwarpuriya, A. S., Gupta, K., & Khutle, N. M. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research, 9(5), 2419-2430. [Link]

-

Hu, J., Johnston, K. P., & Williams III, R. O. (2004). Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs. Scilit. [Link]

-

Patel, J., & Patel, K. (2016). Formulation and development strategies for drugs insoluble in gastric fluid. International Journal of Pharmaceutical Sciences and Research, 7(8), 3166. [Link]

-

Purohit, R., & Bhaskaran, S. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 18(6), 2159-2176. [Link]

-

Williams, A. C. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 397. [Link]

-

Li, Y., & Li, S. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. International Journal of Nanomedicine, 19, 3271-3286. [Link]

-

Kumar, S., & Singh, S. (2021). Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs. Scifiniti. [Link]

-

Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

-

Madhavi, M. (2015). solubility enhancement and cosolvency. [Slideshare presentation]. [Link]

-

Hu, J., Johnston, K. P., & Williams III, R. O. (2004). Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs. ResearchGate. [Link]

-

Liu, R. (Ed.). (2018). Water-Insoluble Drug Formulation (3rd ed.). Routledge. [Link]

-

MDPI. (n.d.). Special Issue: Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. Pharmaceuticals. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Solubility of Pharmaceuticals. IntechOpen. [Link]

-

Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Varshitha, C. V. H., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Semantic Scholar. [Link]

-

Al-Kasmi, B., & Tabbakh, R. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 7(1), 1-9. [Link]

-

Kaiwar, C. (2024, June 1). Excipients Used for Solid Dosage: Innovations and Challenges. Tablets & Capsules. [Link]

-

Box, K. J., & Comer, J. E. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. Current drug metabolism, 9(9), 869-878. [Link]

-

Singh, S., & Singh, S. (2023). A Review On Excipient Used In Preparation/ Formulation Of Solid Dosage Form. Journal of Drug Delivery and Therapeutics, 13(5), 183-190. [Link]

-

Kumar, S., & Singh, S. (2015). Excipients in solid_dosage_forms. [Slideshare presentation]. [Link]

-

CD Formulation. (n.d.). Excipients for Solid Dosage Form. [Link]

-

Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Strickley, R. G. (2004). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Technology, 28(10), 48-62. [Link]

-

Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 809482. [Link]

-

Glomme, A., & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. GIT Laboratory Journal, 15(3-4), 28-30. [Link]

-

Kim, I. H., Morisseau, C., Watanabe, T., & Hammock, B. D. (2004). Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility. Journal of medicinal chemistry, 47(8), 2110-2122. [Link]

-

Das, S., & Chatterjee, S. (2020). Solubility enhancement and study of molecular interactions of poorly soluble ibuprofen in presence of urea, a hydrotropic agent. Materials Today: Proceedings, 33, 5369-5375. [Link]

-

National Center for Biotechnology Information. (n.d.). Urea. PubChem Compound Database. [Link]

-

Kumar, S., & Singh, S. (2016). Solubility Enhancement Techniques of Poorly Water Soluble Drug. International Journal of Science and Research (IJSR), 5(11), 1639-1645. [Link]

-

Sharma, A., & Jain, C. P. (2017). Enhancement of the Solubility of Poorly Water Soluble Drugs through Solid Dispersion: A Comprehensive Review. Indian Journal of Pharmaceutical Sciences, 79(1), 5-19. [Link]

-

Sari, Y., & Harahap, Y. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Advanced Pharmacy, 1(1), 1-8. [Link]

Sources

- 1. Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Solid Dispersion Technology for Efficient Delivery of Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. Cosolvent - Wikipedia [en.wikipedia.org]

- 5. wisdomlib.org [wisdomlib.org]

- 6. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]

- 7. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. japer.in [japer.in]

- 13. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. mdpi.com [mdpi.com]

- 19. pharmaexcipients.com [pharmaexcipients.com]

- 20. asianpharmtech.com [asianpharmtech.com]

- 21. researchgate.net [researchgate.net]

- 22. tandfonline.com [tandfonline.com]

- 23. scilit.com [scilit.com]

- 24. scifiniti.com [scifiniti.com]

- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 26. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting Precipitation of 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea in Cell Culture Media

Welcome to the technical support guide for 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges when using this and other similar small molecules in cell culture experiments. Precipitation of a test compound can critically impact experimental reproducibility and validity by altering the effective concentration and potentially introducing cytotoxic artifacts. This guide provides in-depth, field-proven insights and step-by-step protocols to help you prevent and troubleshoot these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea, and why is it prone to precipitation in aqueous cell culture media?

1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea is a small organic molecule. Based on its structure, which includes a nitrophenyl group, it is predicted to have limited solubility in water-based solutions like cell culture media. Such compounds are often highly soluble in organic solvents like dimethyl sulfoxide (DMSO) but can rapidly precipitate when introduced into an aqueous environment.[1][2] This precipitation is a common challenge for many hydrophobic drugs and reagents in biological assays.[3] The core issue stems from the unfavorable energetics of accommodating a non-polar molecule within the highly polar, hydrogen-bonded network of water.

Q2: Beyond the compound's intrinsic properties, what are the common causes of precipitation in a cell culture experiment?

Compound precipitation is rarely due to a single factor. It's often a result of a combination of physical and chemical interactions within your experimental setup. Understanding these root causes is the first step toward prevention.

Several factors can contribute to this issue:

-

Poor Intrinsic Solubility : The fundamental chemical properties of the compound may inherently limit its ability to dissolve in aqueous solutions.[1]

-

High Final Concentration : Attempting to achieve a final concentration that exceeds the compound's solubility limit in the culture medium is a direct cause of precipitation.[1]

-

Solvent Shock : This is a critical and frequent cause. It occurs when a highly concentrated stock solution (e.g., in 100% DMSO) is rapidly diluted into the aqueous cell culture medium. The abrupt change in solvent polarity causes the compound to "crash out" of the solution before it can be adequately dispersed.[1][4]

-

Temperature Fluctuations : Cell culture media are often stored refrigerated (4°C) and then warmed to 37°C for experiments. While warming can sometimes aid solubility, some compounds may be less stable or soluble at higher temperatures over extended incubation periods.[1][5][6][7] Conversely, adding a compound to cold media can also promote precipitation.[3]

-

pH of the Media : The pH of standard cell culture media is tightly controlled, typically between 7.2 and 7.4.[1] This pH can influence the ionization state of a compound, which in turn affects its solubility.[8][9] Furthermore, cellular metabolism during an experiment can alter the local pH of the medium, potentially causing a previously dissolved compound to precipitate over time.[1]

-

Interactions with Media Components : Cell culture media are complex mixtures of salts, amino acids, vitamins, and, often, serum proteins.[10][11][12] The compound may bind to proteins in the serum or interact with salts (especially calcium salts), leading to the formation of insoluble complexes.[1][6][7]

Caption: Key factors contributing to compound precipitation in cell culture.

Proactive Strategies: Best Practices for Solution Preparation

The most effective way to deal with precipitation is to prevent it from happening. This begins with meticulous preparation of your stock and working solutions.

Q3: How should I prepare a stock solution of 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea to maximize its stability and solubility?

A properly prepared stock solution is the foundation of a successful experiment. Since this compound is likely poorly soluble in water, the recommended solvent is high-purity, anhydrous (water-free) DMSO.[13]

-

Determine Required Concentration: Decide on a stock concentration that is significantly higher (e.g., 1000x to 10,000x) than your highest final experimental concentration.[14][15] This minimizes the volume of DMSO added to your cells, keeping the final solvent concentration low (typically ≤0.5%).[16]

-

Accurate Weighing: Use a calibrated analytical balance to weigh the required amount of the compound. For accuracy with small masses, it is better to weigh a larger amount and make a larger volume of stock solution.[17]

-

Dissolution:

-

Add the weighed compound to a sterile, appropriate-sized tube (e.g., a polypropylene microcentrifuge tube).

-

Add the calculated volume of fresh, anhydrous DMSO. Using DMSO that has absorbed atmospheric water can significantly reduce the compound's solubility.[13]

-

Vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

If particulates remain, brief sonication in a water bath can be used to aid dissolution.[18]

-

-

Visual Inspection: Hold the tube up to a light source to ensure the solution is completely clear and free of any visible precipitate. This is a critical quality control step.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[5][7] Store aliquots at -20°C or -80°C, protected from light.[19]

| Desired Stock Conc. (mM) | Molecular Weight ( g/mol ) | Mass per 1 mL DMSO (mg) |

| 1 | 239.23 (Predicted) | 0.239 |

| 10 | 239.23 (Predicted) | 2.39 |

| 50 | 239.23 (Predicted) | 11.96 |

| 100 | 239.23 (Predicted) | 23.92 |